(1Z)-2-amino-N-(2-methoxyanilino)-2-sulfanylideneethanimidoyl cyanide
Overview
Description
(1Z)-2-amino-N-(2-methoxyanilino)-2-sulfanylideneethanimidoyl cyanide is a complex organic compound with a unique structure that includes an amino group, a methoxyaniline moiety, and a sulfanylideneethanimidoyl cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-amino-N-(2-methoxyanilino)-2-sulfanylideneethanimidoyl cyanide typically involves multiple steps, starting with the preparation of the methoxyaniline derivative. This can be achieved through the nitration of anisole followed by reduction to obtain 2-methoxyaniline.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(1Z)-2-amino-N-(2-methoxyanilino)-2-sulfanylideneethanimidoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or other derivatives.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule, allowing for the synthesis of various analogs
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1Z)-2-amino-N-(2-methoxyanilino)-2-sulfanylideneethanimidoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies .
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its functional groups that mimic natural substrates. It may also serve as a probe in biochemical assays .
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its antimicrobial, anticancer, or anti-inflammatory activities, given its structural similarity to other bioactive molecules .
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of (1Z)-2-amino-N-(2-methoxyanilino)-2-sulfanylideneethanimidoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-aminoanisole (2-methoxyaniline)
- Thiophene derivatives
- Pyrimidine derivatives
Uniqueness
What sets (1Z)-2-amino-N-(2-methoxyanilino)-2-sulfanylideneethanimidoyl cyanide apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(1Z)-2-amino-N-(2-methoxyanilino)-2-sulfanylideneethanimidoyl cyanide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-15-9-5-3-2-4-7(9)13-14-8(6-11)10(12)16/h2-5,13H,1H3,(H2,12,16)/b14-8- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHAZXBINRVILX-ZSOIEALJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NN=C(C#N)C(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N/N=C(/C#N)\C(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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